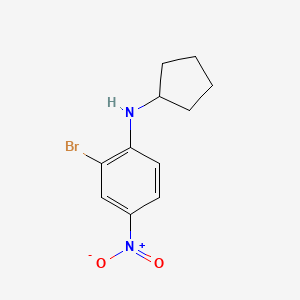

2-bromo-N-cyclopentyl-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-cyclopentyl-4-nitroaniline is a chemical compound with the molecular formula C11H13BrN2O2 . It has a molecular weight of 285.14 . The compound is solid in its physical form .

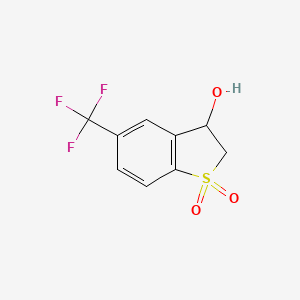

Molecular Structure Analysis

The InChI code for 2-bromo-N-cyclopentyl-4-nitroaniline is 1S/C11H13BrN2O2/c12-10-7-9 (14 (15)16)5-6-11 (10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 . This code provides a specific description of the molecule’s structure. For a visual representation of the molecule, it is recommended to use specialized software or databases that can interpret this InChI code.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.3±32.0 °C and a predicted density of 1.569±0.06 g/cm3 . The pKa is predicted to be -0.51±0.20 .Applications De Recherche Scientifique

Phase Diagram and Thermodynamic Studies

- Phase Equilibria in Organic Systems : Research conducted by Reddi et al. (2012) on urea–4-bromo-2-nitroaniline systems revealed significant miscibility gaps, formation of eutectic and monotectic compositions, and detailed thermodynamic parameters. The study provided insights into the solid solution formation of 4-bromo-2-nitroaniline in urea and its influence on various thermodynamic factors (Reddi et al., 2012).

Synthesis and Chemical Transformation

- Synthesis of Related Compounds : The work by S. Xue (1999) explored the preparation of 4 Bromo 1,2 phenylenediamine, a related compound, providing insights into its synthesis methods and potential applications (Xue, 1999).

- Schiff Base Synthesis and Applications : Zulfiqar et al. (2020) reported the green synthesis of a Schiff base compound related to 4-bromo-2-nitroaniline, highlighting its potential applications in medicine and agriculture, particularly as a urease inhibitor (Zulfiqar et al., 2020).

- Novel Synthesis Methods : Li Zi-ying (2008) developed an optimized process for synthesizing 2-Bromo-4-nitrophenol, demonstrating the efficacy of the method for commercial production and its relevance to the chemical transformations of similar compounds (Li Zi-ying, 2008).

Environmental and Catalytic Applications

- Anaerobic Degradation in Environmental Contexts : Research by H. D. Duc (2019) on the anaerobic degradation of 2-chloro-4-nitroaniline by certain microbial strains provided valuable insights into environmental remediation processes, relevant to similar nitroaniline compounds (Duc, 2019).

- Catalytic Reduction for Wastewater Treatment : Studies like those by Jianxun Zhao et al. (2019) on the catalytic reduction of nitro compounds for wastewater treatment offer perspectives on the environmental applications of related nitroaniline compounds (Zhao et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-cyclopentyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-10-7-9(14(15)16)5-6-11(10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOOOVMWFSSHHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)

![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine](/img/structure/B2355142.png)

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)